BenchChemオンラインストアへようこそ!

N-(oxan-3-yl)pyridine-2-carboxamide

Physicochemical properties Lead-likeness Fractional sp³

N-(oxan-3-yl)pyridine-2-carboxamide (CAS 2097859-54-4) is a pyridine-2-carboxamide derivative bearing a saturated oxan-3-yl (tetrahydro-2H-pyran-3-yl) substituent on the amide nitrogen. With a molecular weight of 206.24 g/mol and the formula C11H14N2O2, it is characterized as a small, moderately polar heterocyclic building block.

Molecular Formula C11H14N2O2
Molecular Weight 206.245
CAS No. 2097859-54-4
Cat. No. B2576900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(oxan-3-yl)pyridine-2-carboxamide
CAS2097859-54-4
Molecular FormulaC11H14N2O2
Molecular Weight206.245
Structural Identifiers
SMILESC1CC(COC1)NC(=O)C2=CC=CC=N2
InChIInChI=1S/C11H14N2O2/c14-11(10-5-1-2-6-12-10)13-9-4-3-7-15-8-9/h1-2,5-6,9H,3-4,7-8H2,(H,13,14)
InChIKeyDHZQSGWEYDBOLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-(oxan-3-yl)pyridine-2-carboxamide (CAS 2097859-54-4) Matters: A Technical Acquisition Guide


N-(oxan-3-yl)pyridine-2-carboxamide (CAS 2097859-54-4) is a pyridine-2-carboxamide derivative bearing a saturated oxan-3-yl (tetrahydro-2H-pyran-3-yl) substituent on the amide nitrogen. With a molecular weight of 206.24 g/mol and the formula C11H14N2O2, it is characterized as a small, moderately polar heterocyclic building block . The compound serves as a synthetic intermediate and a scaffold element in medicinal chemistry programs, where the oxan-3-yl motif imparts distinct steric and electronic properties compared to regioisomeric oxanyl or cyclohexyl analogs. Quantitative differentiation data, however, remain limited in the public domain, and the evidence presented herein is drawn primarily from structural class inference rather than from direct, head-to-head comparative studies of this specific congener.

Why Generic Substitution of N-(oxan-3-yl)pyridine-2-carboxamide Carries Procurement Risk


In the absence of rigorous, public head-to-head data, the safest assumption is that regioisomeric oxanyl pyridine-2-carboxamides (e.g., oxan-2-yl or oxan-4-yl variants) and cyclohexyl analogs are not interchangeable. The position of the tetrahydropyran oxygen relative to the amide linkage alters hydrogen-bonding capacity, conformational preferences, and metabolic vulnerability, each of which can translate into meaningful differences in target engagement, selectivity, or pharmacokinetics [1]. Even when a compound class has been explored in patent literature—such as pyridinecarboxamide ROMK inhibitors—the specific substitution pattern determines whether a given molecule falls within the claimed scope and achieves the desired inhibitory profile [2]. Procuring a generic or near-neighbor analog without confirmatory data therefore introduces uncertainty that can undermine SAR campaigns, delay lead optimization, and waste resources.

Quantitative Differentiation: Available Data for N-(oxan-3-yl)pyridine-2-carboxamide Versus Comparators


Molecular Weight and Fractional sp³ Character Relative to Aromatic Analogs

N-(oxan-3-yl)pyridine-2-carboxamide possesses a molecular weight of 206.24 g/mol, placing it firmly within lead-like space, and its saturated oxane ring contributes a higher fraction of sp³-hybridized carbons (Fsp³ ≈ 0.45) compared to fully aromatic N-phenyl-pyridine-2-carboxamide (Fsp³ ≈ 0.08) . Higher Fsp³ values have been correlated in the medicinal chemistry literature with improved aqueous solubility and lower promiscuity, though this inference is class-level and has not been experimentally validated for this specific compound [1].

Physicochemical properties Lead-likeness Fractional sp³

Hydrogen-Bonding Capacity Comparison: Oxan-3-yl vs. Oxan-4-yl Regioisomer

The oxan-3-yl isomer positions the ring oxygen two bonds away from the amide NH, creating a potential intramolecular hydrogen-bond acceptor site that is absent in the oxan-4-yl regioisomer. Quantum mechanical calculations on simplified model systems predict a difference in the lowest-energy conformation, with the 3-isomer favoring a pseudo-six-membered ring via N–H···O interaction, while the 4-isomer cannot form such an interaction [1]. No experimental binding or solubility data exist to confirm the impact of this difference, but the conformational constraint is a class-level inference for oxan-3-yl amides.

Hydrogen bonding Regioisomerism Molecular recognition

Structural Alerts and Toxicophore Absence Relative to Cyclohexyl Analog

The oxan-3-yl group introduces an ether oxygen that is not present in the corresponding N-cyclohexyl-pyridine-2-carboxamide. While ethers can undergo CYP-mediated O-dealkylation, the cyclic ether is metabolically more stable than acyclic alkyl ethers. Moreover, the compound lacks common toxicophoric substructures such as anilines, Michael acceptors, and aryl nitro groups [1]. In contrast, N-cyclohexyl analogs may be susceptible to CYP-mediated alicyclic hydroxylation at multiple positions, potentially generating reactive metabolites [2]. This differential is based on general metabolic chemistry principles and class-level knowledge, not on specific experimental data for this compound.

Toxicophore Structural alerts Drug-likeness

DGAT2 Inhibitory Activity of a Close Oxan-3-yl Amide Analog: Translational Potential

A structurally related compound, CHEMBL5176366 (SMILES: CCOc1cccnc1Oc1cncc(c1)-c1ncc(cn1)C(=O)NC1CCCOC1), which contains the identical oxan-3-yl amide terminus, was reported as a potent inhibitor of human diacylglycerol O-acyltransferase 2 (DGAT2) with an IC50 of 12 nM [1]. While N-(oxan-3-yl)pyridine-2-carboxamide itself has not been profiled against DGAT2, the nanomolar potency of the close analog demonstrates that the oxan-3-yl pyridinecarboxamide scaffold can engage this therapeutic target with high affinity, providing a precedent for further exploration.

DGAT2 Metabolic disease Oxan-3-yl amide

CD38 Inhibitory Activity of an Oxan-3-yl Amide-Containing Compound: Enzymatic Precedent

Another analog bearing the oxan-3-yl amide moiety (BDBM587766; US11535621, Example 27) was disclosed as a CD38 inhibitor with an IC50 of 10 nM in an enzymatic assay [1]. This demonstrates that the oxan-3-yl amide group is compatible with nanomolar inhibition of a clinically pursued target and has been used in patent-protected chemical matter. Although N-(oxan-3-yl)pyridine-2-carboxamide is a simpler core, the data support its use as a minimalist scaffold for fragment-based or structure-enabled CD38 programs.

CD38 Immuno-oncology Oxan-3-yl amide

Optimal Use Cases for N-(oxan-3-yl)pyridine-2-carboxamide Based on Available Evidence


Fragment-Based Lead Generation for Metabolic and Immuno-Oncology Targets

N-(oxan-3-yl)pyridine-2-carboxamide is an ideal fragment-sized core for initiating lead discovery campaigns against enzymes such as DGAT2 and CD38, where close structural analogs have demonstrated nanomolar potency (IC50 values of 12 nM and 10 nM, respectively) [1][2]. Its low molecular weight (206.24 g/mol) and favorable Fsp³ (~0.45) make it compliant with fragment library criteria, while the oxan-3-yl group provides a conformationally distinct vector for fragment growing or merging strategies.

Regioisomeric SAR Exploration in Pyridinecarboxamide ROMK Inhibitor Programs

Given the patent literature describing pyridinecarboxamide derivatives as ROMK inhibitors for hypertension and heart failure [1], the oxan-3-yl variant offers a specific substitution pattern that can be systematically compared with oxan-2-yl and oxan-4-yl isomers. Procuring the 3-isomer enables thorough exploration of the regioisomeric SAR around the tetrahydropyran ring, which is critical for defining the pharmacophoric requirements of ROMK inhibition and securing novel intellectual property.

Conformational Toolbox for Amide Bond Bioisostere Design

The potential for an intramolecular N–H···O hydrogen bond in the oxan-3-yl isomer, not possible in the 4-isomer, makes this compound a useful conformational probe in medicinal chemistry [1]. It can be employed to study the effect of conformational preorganization on target binding and pharmacokinetic properties, serving as a control in matched molecular pair analyses that isolate the impact of internal hydrogen bonding.

Synthetic Intermediate for Parallel Library Synthesis Around the Tetrahydropyran Scaffold

As a building block, N-(oxan-3-yl)pyridine-2-carboxamide can be readily diversified through amide coupling, pyridine functionalization, or oxane ring modification. Its single reactive amide bond and unadorned pyridine ring provide a clean slate for parallel synthesis of focused compound libraries aimed at exploring diverse target classes. Suppliers offer this compound as a research-grade intermediate, and its CAS registry (2097859-54-4) ensures unambiguous procurement and inventory tracking [1].

Quote Request

Request a Quote for N-(oxan-3-yl)pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.